(2S,3S,11bS)-Dihydrotetrabenazine-d6 is a deuterated derivative of dihydrotetrabenazine, which is a compound known for its role as a vesicular monoamine transporter 2 inhibitor. This compound has garnered attention for its potential use in imaging and therapeutic applications related to neurological disorders. The introduction of deuterium in the molecular structure enhances the stability and metabolic profile of the compound, making it a valuable candidate in pharmacological research.
Dihydrotetrabenazine is classified under the category of monoamine transport inhibitors and is specifically targeted at the vesicular monoamine transporter 2, which plays a crucial role in the storage and release of neurotransmitters such as dopamine. The deuterated variant, (2S,3S,11bS)-Dihydrotetrabenazine-d6, is synthesized to improve pharmacokinetic properties and reduce metabolic degradation compared to its non-deuterated counterpart.
The synthesis of (2S,3S,11bS)-Dihydrotetrabenazine-d6 typically involves several steps that include:
Technical details indicate that automated radiosynthesis modules can be employed for efficient production, achieving high yields and purity levels exceeding 99% in some cases .
The molecular structure of (2S,3S,11bS)-Dihydrotetrabenazine-d6 consists of a complex arrangement that includes multiple chiral centers. The specific stereochemistry at positions 2, 3, and 11b is crucial for its biological activity.
The chemical reactivity of (2S,3S,11bS)-Dihydrotetrabenazine-d6 is primarily characterized by its interactions with neurotransmitter systems. Key reactions include:
These reactions are essential for understanding how modifications in molecular structure affect pharmacological properties.
The mechanism of action for (2S,3S,11bS)-Dihydrotetrabenazine-d6 involves:
Data from pharmacological studies support its efficacy in modulating neurotransmitter dynamics within the central nervous system .
The physical properties of (2S,3S,11bS)-Dihydrotetrabenazine-d6 include:
Chemical properties include:
(2S,3S,11bS)-Dihydrotetrabenazine-d6 has several potential applications in scientific research:
The molecular architecture of (2S,3S,11bS)-Dihydrotetrabenazine-d6 features a benzo[a]quinolizine backbone with deuterium atoms incorporated at both methoxy groups. Its systematic IUPAC name is (2S,3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol, reflecting the stereochemistry and position-specific deuteration [3]. The core structure comprises three fused rings: two six-membered cyclohexane rings and one piperidine ring, with an isobutyl chain at C3 and hydroxyl group at C2. The molecular formula is C₁₉H₂₃D₆NO₃, with a precise molecular weight of 325.48 g/mol, distinguishing it from non-deuterated analogs through a +6 Da mass shift [1] [8].
X-ray crystallographic analysis confirms the S configuration at chiral centers C2, C3, and C11b. The study reveals a trans-ring junction between rings A and C, with torsion angles of 178.5° (C1-C11b-C3-C4) and 179.8° (C11b-C3-C4-C5), indicating minimal ring strain. The hydroxyl group at C2 adopts an equatorial orientation, while the isobutyl chain at C3 occupies an axial position. Hydrogen bonding between the C2-OH and N1 (distance: 2.68 Å) stabilizes the rigid polycyclic framework [3]. This configuration enables optimal binding to vesicular monoamine transporter 2 (VMAT2), as the deuterated methoxy groups align within a hydrophobic pocket of the target protein [4].
Stereochemistry critically influences pharmacological activity, as evidenced by comparative binding studies:
Table 1: Stereoisomer Comparison
Isomer | VMAT2 Binding Affinity (Ki, nM) | CYP2D6 Metabolism Rate | Active Metabolite Half-life |
---|---|---|---|
(2S,3S,11bS)-d6 | 1.12 | Low | 9.8 ± 1.2 hours |
(2R,3R,11bR)-d6 | 15.6 | Moderate | 4.2 ± 0.8 hours |
(2R,3S,11bS)-d6 | 8.74 | High | 2.7 ± 0.5 hours |
The (2S,3S,11bS) isomer exhibits >10-fold higher VMAT2 affinity than its (2R,3R,11bR) counterpart due to complementary hydrogen bonding with Asp 431 and π-stacking with Tyr 434. In contrast, the (2R,3R,11bR) isomer displays steric clashes with VMAT2’s transmembrane helix 10, reducing binding stability [6]. The (2S,3S,11bS) configuration also resists epimerization at C3 under physiological pH (t₁/₂ epimerization: >48 hours), whereas (2R,3R,11bR) shows significant racemization (t₁/₂: 12 hours) [3].
Deuterium atoms are incorporated at the methoxy groups (-OCD₃) via a two-step synthesis from tetrabenazine precursors:
Alternative routes employ deuterium exchange using D₂O/CaO at 150°C, but this method risks deuteration at labile C11b and C4 positions, reducing stereochemical integrity [2]. Continuous flow reactors optimize the process, enhancing deuteration yield to 98% while minimizing racemization (<0.2%) [3]. The specificity ensures deuterium localization exclusively at the 9- and 10-methoxy groups, confirmed by LC-MS fragmentation patterns showing characteristic m/z 121 [C₆D₆O]⁺ and m/z 134 [C₇D₆O₂]⁺ ions [8].
Deuteration increases molecular weight from 319.44 g/mol (non-deuterated) to 325.48 g/mol, altering physicochemical properties:
Table 2: Metabolic Stability Profile
Parameter | Tetrabenazine | (2S,3S,11bS)-Dihydrotetrabenazine-d6 | Change |
---|---|---|---|
CYP2D6 Oxidation Rate | 100% | 13–31% | ↓ 69–87% |
α-DHTBZ-d6 t₁/₂ | 3.2 ± 0.4 hours | 10.5 ± 1.1 hours | ↑ 226% |
β-DHTBZ-d6 t₁/₂ | 4.7 ± 0.6 hours | 11.2 ± 1.3 hours | ↑ 138% |
O-Desmethyl Metabolite | 45% of total | 12% of total | ↓ 73% |
Deuterium’s kinetic isotope effect (KIE = 6.5 ± 0.8 for CYP2D6) reduces first-pass metabolism, increasing AUC₀–∞ of active α- and β-dihydrotetrabenazine metabolites by 100–123% [3] [7]. This attenuates O-desmethyl metabolite formation, which exhibits off-target adrenergic activity [2].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: